N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide

Description

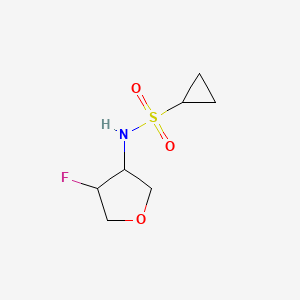

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a fluorinated oxolane (tetrahydrofuran) moiety. This compound belongs to a broader class of sulfonamides with applications in medicinal chemistry, particularly in kinase inhibition and targeted therapies, as evidenced by structurally related compounds in patent literature .

Properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO3S/c8-6-3-12-4-7(6)9-13(10,11)5-1-2-5/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOMTQCAMMXGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2COCC2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide typically involves the following steps:

Formation of the Fluorinated Oxolane Ring: This can be achieved through the fluorination of an oxolane precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Cyclopropane Ring Formation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Sulfonamide Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The target compound’s fluorinated oxolane distinguishes it from analogs with cyclopentyl, pyrrolopyridine, or imidazo-pyrrolopyrazine cores. Fluorination may improve metabolic stability and solubility compared to non-fluorinated analogs.

Key Observations :

- Pd-catalyzed hydrogenation () and HATU-mediated coupling () are common in synthesizing complex heterocyclic sulfonamides.

Physicochemical and Analytical Data

Key Observations :

- Analogs with imidazo-pyrrolopyrazine or pyrazolopyrimidine cores exhibit higher molecular weights (490–589 Da) compared to the target compound’s expected range (~300 Da).

- Silica gel chromatography is the dominant purification method across analogs, suggesting applicability to the target compound .

Biological Activity

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring and a sulfonamide group, which are known to influence its pharmacological properties. The presence of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability.

1. Inhibition of Enzymes

Research indicates that compounds similar to this compound have shown activity against various enzymes, particularly cholinesterases. For instance, studies on related compounds demonstrate their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.

Table 1: Inhibition Potency of Related Compounds

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4a | 0.5 | 1.2 |

| Compound 4d | 0.3 | 0.8 |

Note: TBD = To Be Determined; values for this compound are pending further experimental validation.

2. Antimicrobial Activity

Studies have also explored the antimicrobial properties of sulfonamide derivatives. The structural features of this compound suggest potential activity against bacterial strains, although specific data on this compound is limited.

Case Study: Antimicrobial Efficacy

A case study evaluating the antimicrobial activity of similar sulfonamide derivatives found that modifications in the aromatic ring significantly affected their efficacy against Gram-positive and Gram-negative bacteria. The study highlighted that fluorinated compounds often exhibited enhanced antibacterial properties.

The biological activity of this compound may be attributed to its ability to interact with target enzymes through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the compound fits well into the active site of AChE, potentially leading to effective inhibition.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate absorption and distribution characteristics, but further toxicological assessments are necessary to evaluate safety profiles.

Table 2: Preliminary Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability | TBD |

| Half-Life | TBD |

| Metabolism | Hepatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.